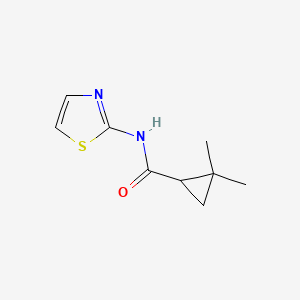

2,2-ジメチル-N-(1,3-チアゾール-2-イル)シクロプロパン-1-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2-dimethyl-N-(thiazol-2-yl)cyclopropane-1-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用

- プラミペキソールは、パーキンソン病の治療に使用される薬剤であり、ドーパミンのカテコール環と構造的に類似したシクロヘキサン環に結合した2-アミノチアゾール部分を有しています . 2,2-ジメチル-N-(1,3-チアゾール-2-イル)シクロプロパン-1-カルボキサミドの誘導体を調査することで、新規神経保護剤に関する知見が得られる可能性があります。

- 研究者は、標的分子に関連する化合物を含む、2-置換4-(2,5-ジクロロチエニル)-1,3-チアゾールを合成してきました。 これらの誘導体は、抗菌および抗真菌活性をスクリーニングされました . 同様の構造のさらなる調査は、新しい抗菌剤につながる可能性があります。

- ベンゾチアゾール誘導体は、抗炎症および鎮痛効果について研究されてきました . この文脈における標的化合物の薬理学的活性を調査することで、貴重な知見が得られる可能性があります。

- イミダゾ[1,2-a]ピリジニルおよび2-(6-クロロベンゾ[d]チアゾール-2-イル)部分を有する新規化合物は、細胞毒性について評価されてきました . 標的化合物の細胞毒性可能性を探求することで、癌研究に貢献する可能性があります。

神経薬理学および神経変性疾患

抗菌剤および抗真菌剤

抗炎症および鎮痛特性

細胞毒性と抗癌の可能性

将来の方向性

Thiazoles and their derivatives have been the subject of considerable research due to their diverse biological activities . Future research could focus on the synthesis and evaluation of new thiazole derivatives, including “2,2-dimethyl-N-(thiazol-2-yl)cyclopropane-1-carboxamide”, for potential applications in medicinal chemistry.

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.

Biochemical Pathways

Thiazoles are known to affect various biochemical pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as solubility in different solvents could potentially influence its action .

生化学分析

Biochemical Properties

The thiazole ring in 2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom This allows the compound to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given the biological activities of other thiazole derivatives, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

特性

IUPAC Name |

2,2-dimethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-9(2)5-6(9)7(12)11-8-10-3-4-13-8/h3-4,6H,5H2,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNIFIDADJGOGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC2=NC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-piperidin-1-ylphenyl]pyridine-4-carboxamide](/img/structure/B2456443.png)

![(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide](/img/structure/B2456444.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2456449.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2456450.png)

![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2456451.png)

![8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2456452.png)

![5-Benzyl-2-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2456454.png)